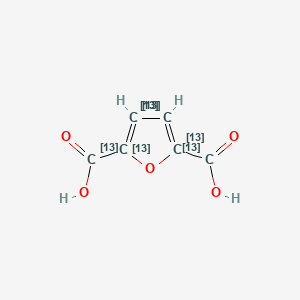
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid is a labeled variant of furan-2,5-dicarboxylic acid, where the carbon atoms at positions 2, 3, 4, and 5 are replaced with the carbon-13 isotope. Furan-2,5-dicarboxylic acid is a bio-based compound derived from renewable resources and is considered a promising substitute for terephthalic acid in the production of polyesters such as polyethylene furanoate . The labeled variant is used in various scientific studies to trace and analyze the behavior of the compound in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-2,5-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of 5-hydroxymethylfurfural (HMF) using oxidizing agents such as nitric acid or bromine . Another method is the carboxylation of furan-2-carboxylic acid under strong basic conditions using carbon dioxide . The labeled variant, (2,3,4,5-13C4)furan-2,5-dicarboxylic acid, can be prepared by using carbon-13 labeled precursors in these synthetic routes.
Industrial Production Methods
Industrial production of furan-2,5-dicarboxylic acid typically involves the catalytic oxidation of HMF derived from fructose or other carbohydrates . The process can be optimized by using various catalysts and reaction conditions to improve yield and selectivity. The labeled variant can be produced on an industrial scale by incorporating carbon-13 labeled starting materials into the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce furan-2,5-dicarboxylic acid to its corresponding alcohols.
Substitution: Substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using appropriate reagents and conditions.
Major Products
The major products formed from these reactions include various derivatives of furan-2,5-dicarboxylic acid, such as esters, amides, and halogenated compounds .
Applications De Recherche Scientifique
Furan-2,5-dicarboxylic acid and its labeled variant have numerous applications in scientific research:
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of biodegradable plastics and other sustainable materials.
Mécanisme D'action
The mechanism of action of furan-2,5-dicarboxylic acid involves its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of polymers and other compounds . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Furan-2,5-dicarboxylic acid can be compared to other similar compounds such as:
Furan-2,4-dicarboxylic acid: Another isomer of furan dicarboxylic acid with different structural properties and reactivity.
Terephthalic acid: A petroleum-derived compound used in the production of polyesters like polyethylene terephthalate.
Furan-2,3-dicarboxylic acid:
Furan-2,5-dicarboxylic acid stands out due to its bio-based origin and potential for sustainable applications in various fields.
Propriétés
Formule moléculaire |
C6H4O5 |
|---|---|
Poids moléculaire |
162.05 g/mol |
Nom IUPAC |
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
CHTHALBTIRVDBM-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13C](O[13C](=[13CH]1)[13C](=O)O)[13C](=O)O |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


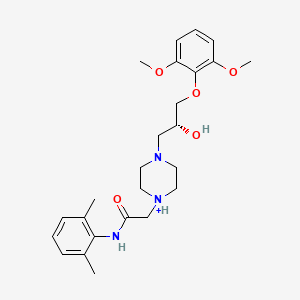
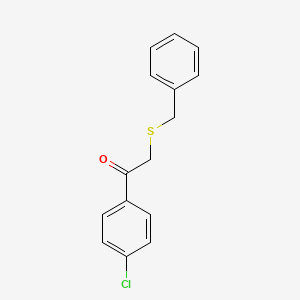
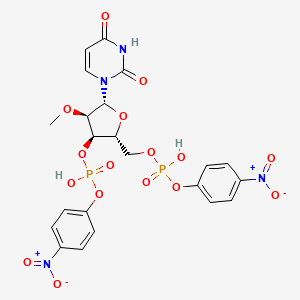
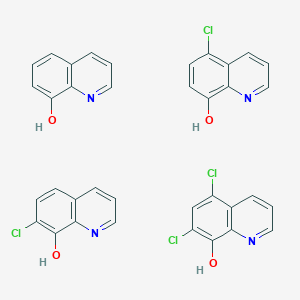
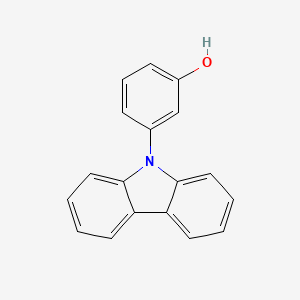
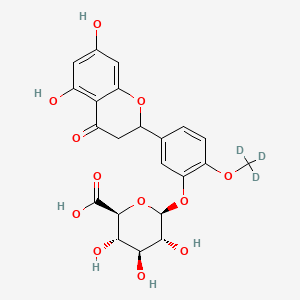
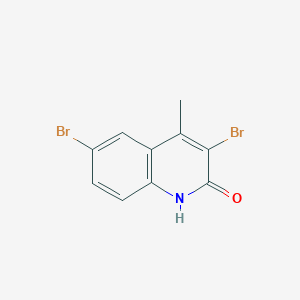
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
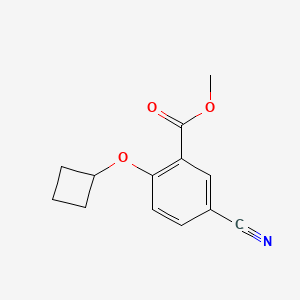
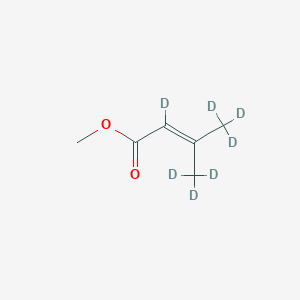
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
